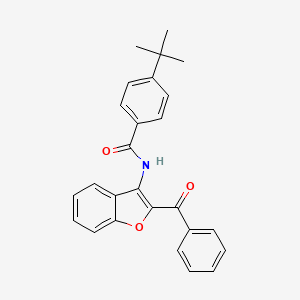
1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a 3-methylbenzyl group and a thienyl group attached to the benzimidazole core, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 3-methylbenzyl chloride and thiophene-2-carboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as sodium metabisulfite, under mild conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl benzimidazole derivatives.
Applications De Recherche Scientifique
1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer effects. The exact molecular pathways involved can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-methylbenzyl)-1H-benzimidazole: Lacks the thienyl group, making it less versatile in certain reactions.
2-thienyl-1H-benzimidazole: Lacks the 3-methylbenzyl group, which may affect its biological activity.
1-(3-methylbenzyl)-2-phenyl-1H-benzimidazole: Similar structure but with a phenyl group instead of a thienyl group, leading to different chemical and biological properties .
Uniqueness
1-(3-methylbenzyl)-2-thien-2-yl-1H-benzimidazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C19H16N2S |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
1-[(3-methylphenyl)methyl]-2-thiophen-2-ylbenzimidazole |
InChI |
InChI=1S/C19H16N2S/c1-14-6-4-7-15(12-14)13-21-17-9-3-2-8-16(17)20-19(21)18-10-5-11-22-18/h2-12H,13H2,1H3 |
Clé InChI |
XQCXRUNMZXRZBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B15025822.png)
![1-[4-(Propan-2-yl)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025830.png)

![2-(Benzylsulfanyl)-5-(3-bromophenyl)-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione](/img/structure/B15025837.png)
![N-(3,4-dimethylphenyl)-6-(4-ethoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025845.png)
![1'-(morpholin-4-ylmethyl)spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one](/img/structure/B15025871.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B15025882.png)
![(3Z)-1-allyl-3-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15025888.png)
![N-propyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15025892.png)
![1-(3-Butoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025898.png)
![2-[3-(Dimethylamino)propyl]-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025915.png)
![(6Z)-6-[4-(dimethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B15025922.png)
![ethyl 4-{[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B15025929.png)
![(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15025937.png)
